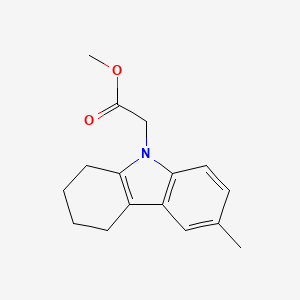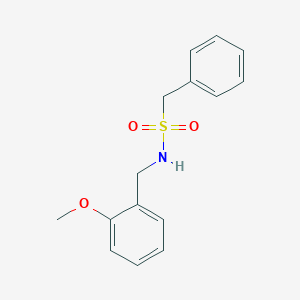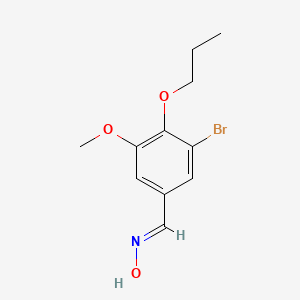
2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide” belongs to a class of organic chemicals that have been extensively studied for their various chemical properties and reactivities. Compounds with similar structures have been synthesized and analyzed to understand their potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through processes like alkylation, nitration, and acetylation under specific conditions to achieve the desired product. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide was achieved using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showcasing the type of reactions possibly involved in synthesizing the compound (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray diffraction, IR, MS, and NMR spectroscopy. For instance, the crystal structure, stability, hardness, and electronic properties of 2-(2-formylphenoxy)acetamide were determined using X-ray diffraction and DFT calculations, providing a blueprint for the analysis of the target compound's molecular structure (S. Geetha, R. Sribalan, S. Lakshmi, 2023).
Wissenschaftliche Forschungsanwendungen
Halide Ions in Acetaminophen Degradation
A study by Li et al. (2015) explored the role of halide ions, specifically chloride and bromide, in the degradation of acetaminophen using UV/H2O2 treatment. Bromide ions were found to reduce the degradation rate by promoting the formation of Br2-, which reacts more slowly than OH radicals. Interestingly, the presence of both chloride and bromide ions enhanced acetaminophen degradation, attributed to the formation of ClBr- radicals. This research suggests the potential utility of bromide in the selective degradation of pollutants with electron-rich moieties in water and wastewater treatment processes (Li et al., 2015).
Anticonvulsant Activity of S-Acetamide Derivatives
Severina et al. (2020) conducted research on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Their findings indicated moderate anticonvulsant activity in the studied compounds, highlighting the potential of bromophenyl acetamide derivatives in developing new therapeutic agents for seizure management (Severina et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) focused on the development of new 2-(substituted phenoxy) acetamide derivatives as potential anticancer, anti-inflammatory, and analgesic agents. Among the synthesized compounds, certain derivatives exhibited promising activity, indicating the potential of such compounds in therapeutic applications (Rani et al., 2014).
Oxidation of Bromophenols in Water Treatment
Jiang et al. (2014) investigated the oxidation kinetics of bromophenols during water treatment with potassium permanganate and the formation of brominated polymeric products. Their research provides insights into the reactivity and fate of bromophenols, emphasizing the need for careful consideration of such compounds in water treatment processes (Jiang et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-6-5-7-12(2)16(11)18-15(19)10-20-14-9-4-3-8-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJIJHIHKCOBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)
![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)